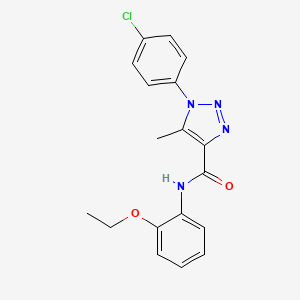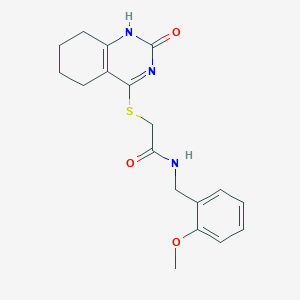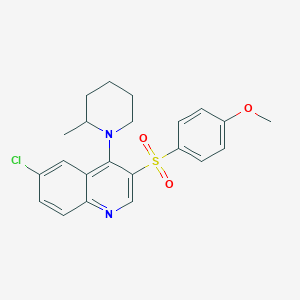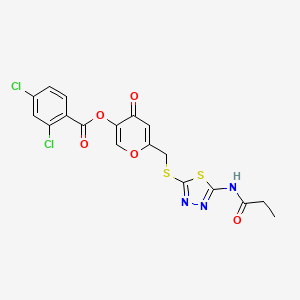
1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis, making A-769662 a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.
科学的研究の応用
Synthesis and Antimicrobial Activities
1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide belongs to a class of compounds that have been explored for their synthesis and potential antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives from various ester ethoxycarbonylhydrazones with primary amines. The study included the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one starting from a related triazole compound. The newly synthesized compounds exhibited good to moderate antimicrobial activities against test microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2007).
Corrosion Inhibition Studies
Triazole derivatives, closely related to 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide, have been studied for their corrosion inhibition properties. Lagrenée et al. (2002) investigated the efficiency of a triazole derivative as a corrosion inhibitor for mild steel in acidic media, revealing that such compounds can offer significant protection against corrosion, with efficiencies reaching up to 99% in certain acidic environments. These findings suggest the potential application of triazole derivatives, including the compound , in protecting metals from corrosion in industrial settings (Lagrenée et al., 2002).
Synthesis and Evaluation of Bioactive Compounds
The chemical framework of 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide provides a basis for the synthesis of bioactive compounds. Desai et al. (2011) synthesized a series of compounds by integrating quinazolinone and 4-thiazolidinone structures, which were then screened for their antibacterial and antifungal activities. The synthesized compounds showed varied activities against different strains of bacteria and fungi, suggesting the usefulness of such chemical structures in developing new antimicrobial agents (Desai et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide have been explored for their potential in inhibiting enzymes relevant to disease processes. Tzvetkov et al. (2014) discovered indazole- and indole-carboxamides as potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme associated with neurological conditions. The study highlights the potential therapeutic applications of triazole derivatives in treating neurological disorders (Tzvetkov et al., 2014).
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-3-25-16-7-5-4-6-15(16)20-18(24)17-12(2)23(22-21-17)14-10-8-13(19)9-11-14/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFVSQJTASWHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2515961.png)



![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)



![5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2515976.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2515977.png)

![2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2515981.png)